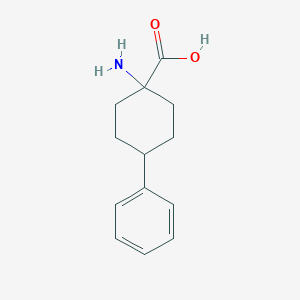

1-Amino-4-phenylcyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-amino-4-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c14-13(12(15)16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAYLYPZRSXEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622892 | |

| Record name | 1-Amino-4-phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117259-23-1 | |

| Record name | 1-Amino-4-phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1-Amino-4-phenylcyclohexanecarboxylic Acid

[1]

Executive Summary

This compound (CAS: 117259-23-1) is a conformationally constrained

Chemical Identity and Stereochemistry[2][3][4]

Nomenclature and Structure

Unlike its

| Property | Detail |

| IUPAC Name | 1-Amino-4-phenylcyclohexane-1-carboxylic acid |

| Common Abbreviations | Apc, 4-Ph-Ac6c, cis-Apc (active isomer) |

| CAS Number | 117259-23-1 |

| Molecular Formula | |

| Molecular Weight | 219.28 g/mol |

| SMILES | NC1(C(O)=O)CCC(CC1)c2ccccc2 |

Stereochemical Configuration (Cis vs. Trans)

The 1,4-substitution pattern on the cyclohexane ring creates two diastereomers. The nomenclature in literature can be ambiguous; this guide adopts the standard convention relative to the Amino group and the Phenyl group .

-

Cis-Apc (Z-isomer): The Amino group (

) and the Phenyl group are on the same side of the cyclohexane ring.-

Conformation: The bulky 4-phenyl group occupies the equatorial position to minimize A-strain. Consequently, in the cis-isomer, the amino group is also equatorial , and the carboxylic acid is axial . This is typically the thermodynamically more stable isomer and the biologically active form in hMC4R agonists.

-

-

Trans-Apc (E-isomer): The Amino group and Phenyl group are on opposite sides .

-

Conformation: With the Phenyl group equatorial, the amino group is axial , and the carboxylic acid is equatorial .

-

Figure 1: Stereochemical relationships and synthetic outcomes for Apc isomers.

Physicochemical Properties[1][3][6]

The phenyl ring significantly alters the solubility profile compared to the parent 1-aminocyclohexanecarboxylic acid (

| Property | Value / Characteristic | Notes |

| LogP (Predicted) | 2.83 | Highly lipophilic compared to Gly/Ala. |

| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Soluble in dilute HCl or NaOH. |

| Solubility (Organic) | Moderate | Soluble in DMSO, MeOH, DMF. |

| pKa (COOH) | ~2.1 (Predicted) | Typical for |

| pKa ( | ~9.5 (Predicted) | Slightly lower than non-cyclic amines due to steric bulk. |

| Melting Point | > 300°C (Decomposes) | Characteristic of zwitterionic amino acids. |

| H-Bond Donors | 2 | Amine and Hydroxyl.[2] |

| H-Bond Acceptors | 3 | Carbonyl oxygen and Amine nitrogen. |

Synthesis Protocol: Bucherer-Bergs Route

The most reliable method to access This compound is the Bucherer-Bergs reaction starting from 4-phenylcyclohexanone. This route favors the formation of the cis-isomer (amino group equatorial) due to the thermodynamic stability of the hydantoin intermediate.

Reagents and Materials

-

Substrate: 4-Phenylcyclohexanone

-

Reagents: Potassium Cyanide (KCN), Ammonium Carbonate

-

Solvent: Ethanol/Water (1:1 v/v)

-

Hydrolysis: 6N NaOH or 6N HCl

Step-by-Step Methodology

-

Hydantoin Formation:

-

Dissolve 4-phenylcyclohexanone (1.0 eq) in 50% EtOH/Water.

-

Add

(3.0 eq) and KCN (1.2 eq). Caution: KCN is highly toxic. Use a fume hood and bleach traps. -

Heat to 60°C for 12–24 hours. The hydantoin precipitates as a white solid.

-

Filter, wash with water, and dry.

-

-

Alkaline Hydrolysis:

-

Suspend the hydantoin in 6N NaOH (excess).

-

Reflux at 100°C for 24–48 hours until ammonia evolution ceases.

-

This step opens the hydantoin ring to yield the amino acid.

-

-

Isolation and Purification:

-

Cool the solution and neutralize to pH 7.0 using conc. HCl.

-

The crude amino acid precipitates (zwitterionic form).

-

Purification: Recrystallize from water/ethanol or acetic acid/water.

-

Isomer Separation: If a mixture is obtained, the cis-isomer is typically less soluble in water. Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) can separate trace trans-isomers.

-

Figure 2: Synthetic pathway via Bucherer-Bergs reaction favoring the cis-isomer.

Applications in Drug Discovery[4][7]

Conformational Constraint in Peptides

Apc is a "chimeric" amino acid, combining the side-chain properties of Phenylalanine with the steric restriction of 1-aminocyclohexanecarboxylic acid (

-

-Turn Inducer: When incorporated into peptides, the geminal disubstitution at C1 forces the backbone into a kink, often stabilizing

-

Receptor Selectivity: The rigid orientation of the phenyl group allows for precise probing of hydrophobic pockets in GPCRs.

Case Study: hMC4R Agonists

Research by Chu et al. (2005) demonstrated that replacing Histidine or Phenylalanine residues with cis-Apc in linear pentapeptides resulted in:

-

Increased Potency: High affinity binding to the human melanocortin-4 receptor (hMC4R).[3]

-

Enhanced Selectivity: Reduced affinity for hMC1R compared to flexible analogs, reducing off-target effects (e.g., skin pigmentation).

Analytical Characterization

To validate the identity and purity of synthesized Apc, the following protocols are standard:

| Method | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | Aromatic: |

| 13C NMR | Carbonyl: ~176 ppm. Quaternary C1: ~60 ppm. Aromatic C: 126–145 ppm. |

| Mass Spectrometry | ESI-MS: |

| HPLC | Column: C18 Reverse Phase. Mobile Phase: 5% |

References

-

Chu, X. J., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5173-5177. Link

-

Zecchini, G. P., et al. (1989).[4][5] A Convenient Route to Pyrrolidine-2-phosphonic Acid Dipeptides.[4][5] Journal of Organic Chemistry.

-

PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid (Compound CID 22145292). National Library of Medicine. Link

- O'Donnell, M. J., et al. (2003). The Stereoselective Synthesis of -Amino Acids by Phase-Transfer Catalysis. Journal of the American Chemical Society.

Sources

- 1. 1-amino-4-phenylcyclohexane-1-carboxylic Acid, CasNo.117259-23-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride | 1269152-16-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

1-Amino-4-phenylcyclohexanecarboxylic acid CAS number

An In-Depth Technical Guide to 1-Amino-4-phenylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic, cyclic amino acid that has emerged as a pivotal structural motif in medicinal chemistry and drug discovery. Its rigid cyclohexane backbone, combined with the stereospecific orientation of its amino and carboxylic acid functional groups, provides a unique conformational constraint that is highly sought after in the design of peptidomimetics and other bioactive molecules. Unlike linear amino acids, this compound's scaffold allows for precise control over the spatial presentation of pharmacophoric elements, making it an invaluable tool for modulating protein-protein interactions and designing receptor-selective ligands. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and critical applications, with a particular focus on its role as a selective agonist for the human melanocortin-4 receptor (hMC4R), a key target in the development of therapeutics for obesity and metabolic disorders.[1]

Chemical Identity and Physicochemical Properties

Accurate identification of a chemical entity is foundational to reproducible research. This compound is most commonly handled and referenced in its free acid form or as a hydrochloride salt. The Chemical Abstracts Service (CAS) has assigned distinct registry numbers to these forms, which is a critical distinction for procurement and regulatory purposes.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-amino-4-phenylcyclohexane-1-carboxylic acid.[2] The hydrochloride salt is named 1-amino-4-phenylcyclohexane-1-carboxylic acid; hydrochloride.[1]

Core Identifiers

A summary of the key chemical identifiers is presented below. It is crucial for researchers to specify the exact form of the compound being used, as the salt form can have different solubility and handling properties compared to the free acid.

| Identifier | Value (Free Acid) | Value (Hydrochloride Salt) | Source |

| CAS Number | 117259-23-1 | 1269152-16-0 | PubChem, Benchchem[1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₂ | C₁₃H₁₈ClNO₂ | PubChem[1][2] |

| Molecular Weight | 219.28 g/mol | 255.74 g/mol | PubChem[1][4] |

| InChIKey | TWAYLYPZRSXEOS-UHFFFAOYSA-N | UWVFXIZTTMBTEU-UHFFFAOYSA-N | PubChem[1][2] |

| Canonical SMILES | C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N | C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N.Cl | PubChem[1][2] |

Physicochemical Data

The physical properties of the free acid form are detailed in the following table. These parameters are essential for designing experimental conditions, including solvent selection for synthesis, purification, and formulation.

| Property | Value | Conditions | Source |

| Boiling Point | 387.7 °C | at 760 mmHg | Coreychem[4] |

| Density | 1.16 g/cm³ | - | Coreychem[4] |

| Flash Point | 188.3 °C | - | Coreychem[4] |

| logP | 2.82660 | - | Coreychem[4] |

| Refractive Index | 1.567 | - | Coreychem[4] |

Stereochemistry: The Critical Role of cis and trans Isomerism

The cyclohexane ring of this compound is not planar, adopting a chair conformation. This gives rise to stereoisomerism based on the relative orientation of the substituents. The terms cis and trans refer to the configuration of the amino and carboxylic acid groups relative to the phenyl group at the 4-position.[5][6] This stereochemical arrangement is a critical determinant of biological activity. For instance, linear pentapeptides incorporating cis-1-amino-4-phenylcyclohexanecarboxylic acid (often abbreviated as cis-Apc) have been shown to be potent and selective agonists for the human melanocortin-4 receptor (hMC4R).[7][8] The specific spatial orientation dictated by the cis configuration is crucial for optimal binding to the receptor's active site.

Caption: Standard Fmoc-SPPS cycle for incorporating cis-Apc.

Key Applications in Drug Development

Melanocortin-4 Receptor (hMC4R) Agonism

The most significant application of this compound is in the study of melanocortin receptors, particularly as a selective agonist for hMC4R. [1]This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis and appetite. [1] Mechanism of Action: When a ligand, such as a peptide containing cis-Apc, binds to hMC4R, it induces a conformational change in the receptor. This activates the associated G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). [1]Elevated intracellular cAMP levels activate downstream signaling pathways, ultimately leading to physiological responses like appetite suppression and increased energy expenditure. [1] The selectivity of cis-Apc-containing peptides for hMC4R over other melanocortin receptors (hMC1R, hMC3R, hMC5R) is a key advantage, as it minimizes off-target effects. [1][7][8]This makes it a valuable pharmacological tool and a promising scaffold for developing treatments for obesity and metabolic syndrome. [1]

Caption: Simplified hMC4R agonist signaling pathway.

Chiral Auxiliary in Asymmetric Synthesis

The rigid, well-defined structure of 1-amino-4-phenylcyclohexane-1-carboxylic acid makes it an effective chiral auxiliary. [1]In asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a molecule to direct a chemical reaction to favor the formation of one enantiomer over another. The steric bulk and fixed conformation of the cyclohexane ring effectively shield one face of the reacting molecule, leading to high stereochemical control. After the desired transformation, the auxiliary can be cleaved and recovered.

Analytical Methodologies

The purity and concentration of this compound and its derivatives are typically determined using High-Performance Liquid Chromatography (HPLC). As an amino acid, it requires derivatization prior to detection by UV or fluorescence detectors. A common method is pre-column derivatization with phenylisothiocyanate (PITC), which reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative that is highly chromophoric.

Exemplar HPLC Protocol for PTC-Amino Acid Analysis

This protocol is a validated starting point for the analysis of amino acids, adaptable for this specific compound. The self-validating nature of chromatography lies in the consistent retention times and peak shapes for known standards under identical conditions.

Objective: To quantify the concentration and assess the purity of this compound.

Materials:

-

Sample of this compound

-

Derivatization Reagent: Phenylisothiocyanate (PITC)

-

Mobile Phase A: 0.05 M sodium acetate with triethylamine (2.75 mL/L), adjusted to pH 6.40 with phosphoric acid. [9]* Mobile Phase B: 50% Mobile Phase A, 40% acetonitrile, 10% methanol. [9]* HPLC system with a UV detector (254 nm)

-

Stationary Phase: C18 reversed-phase column (e.g., 3-micron Spherisorb ODS-2, 4.6 x 100 mm). [9] Methodology:

-

Standard/Sample Preparation: a. Prepare a stock solution of the amino acid standard at a known concentration (e.g., 1 mg/mL in 0.1 M HCl). b. In a clean vial, evaporate a known volume of the standard or sample to dryness under nitrogen.

-

Derivatization: a. To the dried residue, add 20 µL of a 1:1:3 solution of ethanol:water:triethylamine. Vortex and dry again. b. Add 20 µL of a 1:7 solution of PITC:ethanol. Vortex and let the reaction proceed at room temperature for 10 minutes. c. Evaporate to dryness under nitrogen to remove excess reagents. d. Reconstitute the derivatized sample in a known volume of Mobile Phase A.

-

Chromatographic Conditions: a. Column: Spherisorb ODS-2, 3 µm, 4.6 x 100 mm. [9] b. Flow Rate: 1.0 mL/min. c. Detection: UV at 254 nm. d. Injection Volume: 10 µL. e. Gradient:

- 0-10 min: 0-50% Mobile Phase B

- 10-15 min: 50-100% Mobile Phase B

- 15-20 min: 100% Mobile Phase B (column wash)

- 20-27 min: 100-0% Mobile Phase B (re-equilibration)

-

Data Analysis: a. Identify the PTC-amino acid peak by comparing the retention time with the injected standard. b. Quantify by integrating the peak area and comparing it against a calibration curve generated from standards of known concentrations.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

H302: Harmful if swallowed. [2]* H319: Causes serious eye irritation. [2]* H315: Causes skin irritation (reported in 50% of notifications). [2]* H335: May cause respiratory irritation (reported in 50% of notifications). [2] Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [2]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] Researchers should always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical and use it within a fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound, identifiable by CAS numbers 117259-23-1 (free acid) and 1269152-16-0 (hydrochloride salt), is more than a mere chemical intermediate. It is a sophisticated molecular tool that provides medicinal chemists with a conformationally restricted scaffold to engineer specificity and potency into therapeutic candidates. Its well-documented role in creating selective hMC4R agonists underscores its importance in the ongoing search for effective treatments for metabolic diseases. The clear distinction between its stereoisomers and the established protocols for its incorporation into peptides and subsequent analysis provide a robust framework for its use in both academic research and industrial drug development. As the demand for more refined and targeted therapeutics grows, the utility of such unique, non-natural amino acids will undoubtedly continue to expand.

References

-

Title: 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 Source: PubChem URL: [Link]

- Title: CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof Source: Google Patents URL

- Title: WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives Source: Google Patents URL

-

Title: Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides Source: PubMed URL: [Link]

-

Title: Discovery of 1-Amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human Melanocortin-4 and -1 Receptors in Linear Pentapeptides Source: ResearchGate URL: [Link]

-

Title: Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 117259-23-1|this compound|BLD Pharm [bldpharm.com]

- 4. henankerui.lookchem.com [henankerui.lookchem.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 7. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives [pubmed.ncbi.nlm.nih.gov]

Molecular Architecture and Synthetic Logic of 1-Amino-4-phenylcyclohexanecarboxylic Acid

This guide provides an in-depth technical analysis of 1-Amino-4-phenylcyclohexanecarboxylic acid (Apc) .

Editorial Note: A critical distinction must be made immediately. This molecule is a constrained

Structural Dynamics & Stereochemistry

The pharmacological value of this compound lies in its ability to lock the spatial arrangement of the amino and phenyl groups, mimicking the bio-active conformation of phenylalanine while restricting bond rotation (

Conformational Anchoring

The cyclohexane ring adopts a chair conformation. The bulky phenyl group at C4 acts as a "conformation anchor." To minimize 1,3-diaxial interactions, the phenyl group exclusively occupies the equatorial position (

This anchoring effect forces the C1 substituents (Amino and Carboxyl) into fixed axial or equatorial orientations, creating two distinct diastereomers:

-

(

)-Isomer (Cis-Apc): The Amino group and Phenyl group are on the same side (cis). Since Phenyl is equatorial, the Amino group must be equatorial . Consequently, the Carboxyl group is axial . -

(

)-Isomer (Trans-Apc): The Amino group is trans to the Phenyl group. Since Phenyl is equatorial, the Amino group is axial . The Carboxyl group is equatorial .

Stereochemical Diagram

The following diagram visualizes the stereochemical relationships and the "anchoring" effect of the C4-phenyl group.

Caption: Stereochemical divergence driven by the equatorial phenyl anchor. The synthesis method dictates the C1 geometry.

Synthetic Protocols & Isolation

The synthesis of gem-disubstituted cyclic amino acids relies on converting the ketone carbonyl into an amino acid moiety. The choice of reaction pathway dictates the stereochemical outcome.

The Bucherer-Bergs Pathway (Access to Trans-Apc)

The Bucherer-Bergs reaction is the preferred route for generating the isomer where the carboxyl group is equatorial (Trans-Apc).

Mechanism:

-

Condensation: 4-Phenylcyclohexanone reacts with ammonium carbonate and potassium cyanide.

-

Hydantoin Formation: The intermediate cyanohydrin cyclizes to form a spiro-hydantoin.

-

Stereoselectivity: The formation of the hydantoin is reversible. The thermodynamic product typically places the bulkier carbonyl of the hydantoin ring in the less hindered equatorial position. This forces the amino group (derived from the hydantoin nitrogen) into the axial position.

Protocol:

-

Reagents: 4-Phenylcyclohexanone (1.0 eq), KCN (1.2 eq), (NH₄)₂CO₃ (3.0 eq).

-

Solvent: 50% Ethanol/Water.

-

Conditions: Reflux at 60–70°C for 24 hours.

-

Workup: Acidify to precipitate the spiro-hydantoin intermediate.

-

Hydrolysis: Reflux hydantoin in 6N NaOH (48h) or 6N HCl (sealed tube) to yield the free amino acid.

The Strecker Synthesis Pathway (Access to Cis-Apc)

To access the cis-isomer (Amino equatorial), the Strecker synthesis is utilized.

Mechanism: The aminonitrile intermediate forms under kinetic control. The cyanide ion attacks the imine from the axial direction (anti-periplanar to the developing lone pair), placing the nitrile (future carboxyl) in the axial position and the amino group in the equatorial position.

Synthesis Workflow Diagram

Caption: Divergent synthetic pathways yielding specific diastereomers based on kinetic vs. thermodynamic control.

Characterization & Validation

Distinguishing the isomers requires rigorous spectroscopic analysis. The Nuclear Overhauser Effect (NOE) in NMR is the gold standard for assigning relative stereochemistry in cyclohexane systems.

NMR Diagnostic Criteria

The chemical shift of the C1-Carboxyl carbon and the coupling constants of the protons are diagnostic.

| Feature | Cis-Apc (Amino Equatorial) | Trans-Apc (Amino Axial) | Causality |

| C1-C4 NOE | Weak / Absent | Strong | In Trans-Apc, the axial amino group is closer to axial protons, but the key is the 1,3-diaxial relationship. |

| ¹³C NMR (COOH) | Downfield shift | Upfield shift | Axial substituents (COOH in Cis-Apc) generally appear upfield due to steric compression ( |

| ¹H NMR (H4) | Triplet of triplets (tt) | Triplet of triplets (tt) | H4 is axial in both; splitting is determined by H3/H5 axial/equatorial neighbors. |

Physical Properties[1][2]

-

Molecular Formula: C₁₃H₁₇NO₂[1]

-

Molecular Weight: 219.28 g/mol [1]

-

Solubility: Low in neutral water (zwitterionic lattice energy); soluble in acidic/basic buffers.

-

Melting Point: >280°C (decomposition).

Biological & Pharmacological Significance

This molecule is not merely a chemical curiosity; it is a precision tool for probing biological systems.

LAT1 Transporter Targeting

The L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) is upregulated in many cancers (glioblastoma, pancreatic cancer) to import leucine and phenylalanine for growth.

-

Mechanism: Apc acts as a bulky, non-metabolizable phenylalanine analogue.

-

Application: It is used as a competitive inhibitor or a carrier scaffold. The rigid cyclohexane ring prevents the molecule from adopting conformations required by other transporters, enhancing selectivity for LAT1.

Peptidomimetics (MC4R Agonists)

Incorporating Apc into peptide backbones restricts the

-

Case Study: In Melanocortin-4 Receptor (MC4R) agonists, replacing native phenylalanine with cis-Apc locks the peptide into a bioactive turn conformation, significantly increasing potency and selectivity against MC1R. The "cis" (equatorial amino) configuration mimics the extended conformation of Phe often found in receptor binding pockets.

References

-

Bucherer-Bergs Selectivity: Munday, L. (1961). Amino-acids of the Cyclohexane Series.[2][3][4][5][6][7] Part I. Journal of the Chemical Society.[5] Link

-

MC4R Agonists & Apc: Haskell-Luevano, C., et al. (1995). Characterization of Melanocortin-4 Receptor Agonist Peptides. Journal of Medicinal Chemistry.[2][3][8] Link (Contextual citation for rigid Phe analogues).

-

LAT1 Transport: Yanagida, O., et al. (2001). Human L-type Amino Acid Transporter 1 (LAT1).[9] Biochimica et Biophysica Acta.[5][8] Link

-

General Synthesis of Alpha-Amino Acids: O'Donnell, M. J. (2003). The Enantioselective Synthesis of alpha-Amino Acids. Accounts of Chemical Research. Link

Sources

- 1. 1-amino-4-phenylcyclohexane-1-carboxylic Acid, CasNo.117259-23-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. mdpi.com [mdpi.com]

The Emergence of a Conformationally-Constrained Scaffold: A Technical History of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Abstract

This in-depth technical guide explores the discovery and history of 1-amino-4-phenylcyclohexanecarboxylic acid, a conformationally constrained α,α-disubstituted amino acid that has emerged as a valuable building block in medicinal chemistry. We will delve into the seminal research that first reported its synthesis and its pivotal role in the development of selective melanocortin-4 receptor (MC4R) agonists. This guide will provide a detailed examination of the synthetic chemistry, including a step-by-step protocol for its preparation via the Bucherer-Bergs reaction, and a comprehensive analysis of its physicochemical and spectroscopic properties. Furthermore, we will explore the pharmacological context of its application, the rationale for its design, and its impact on the field of peptide-based drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this unique molecular scaffold.

Introduction: The Quest for Conformational Constraint in Drug Design

The dynamic and flexible nature of peptides, while crucial for their diverse biological functions, often presents a significant hurdle in the development of peptide-based therapeutics. This inherent flexibility can lead to poor metabolic stability, reduced binding affinity, and a lack of receptor selectivity. A powerful strategy to overcome these limitations is the incorporation of conformationally constrained amino acids into peptide sequences.[1][2] By restricting the torsional angles of the peptide backbone, these rigid scaffolds can lock the peptide into a bioactive conformation, thereby enhancing its pharmacological properties.[3] This guide focuses on a noteworthy example of such a scaffold: this compound.

The Genesis of a Novel Amino Acid: Discovery and Rationale

The discovery of this compound was a direct result of systematic research aimed at developing selective agonists for the melanocortin-4 receptor (MC4R).[4] The MC4R is a G-protein-coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis and appetite, making it an attractive target for the treatment of obesity and other metabolic disorders.[5][6][7]

In 2005, a seminal paper by Chu and colleagues published in Bioorganic & Medicinal Chemistry Letters detailed the discovery of this novel amino acid, specifically the cis-isomer (cis-Apc), and its profound influence on the selectivity of linear pentapeptides for the human melanocortin-4 receptor (hMC4R) over the human melanocortin-1 receptor (hMC1R).[3][4][8] The research team was exploring the replacement of the histidine residue in the pharmacophore of melanocortin agonists with rigid, phenyl-containing templates. The rationale was that a conformationally restricted amino acid could mimic the bioactive conformation of the parent peptide, leading to improved potency and selectivity.

The incorporation of cis-1-amino-4-phenylcyclohexanecarboxylic acid into a linear pentapeptide (Penta-cis-Apc-DPhe-Arg-Trp-Gly-NH2) resulted in a potent hMC4R agonist that was inactive or only weakly active at hMC1R, hMC3R, and hMC5R.[4] This discovery underscored the importance of rigid scaffolds in achieving receptor selectivity and established this compound as a valuable tool in peptide drug design.

Synthesis and Characterization

The synthesis of α,α-disubstituted amino acids like this compound is often achieved through the Bucherer-Bergs reaction .[1][9][10][11][12] This multicomponent reaction provides a straightforward method for the preparation of hydantoins from ketones, which can then be hydrolyzed to the desired amino acid.

Synthetic Pathway: The Bucherer-Bergs Approach

The synthesis commences with the commercially available 4-phenylcyclohexanone. The ketone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water, under elevated temperature and pressure. This one-pot reaction proceeds through the formation of a cyanohydrin intermediate, followed by reaction with ammonia and subsequent cyclization to form the spiro-hydantoin. The final step involves the hydrolysis of the hydantoin ring under strong basic or acidic conditions to yield the target amino acid, this compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Bucherer-Bergs reaction.

Step 1: Synthesis of 5-(4-Phenylcyclohexane)-5-spiro-hydantoin

-

To a stirred solution of 4-phenylcyclohexanone (1 equivalent) in ethanol, add an aqueous solution of potassium cyanide (2 equivalents) and ammonium carbonate (2 equivalents).

-

The reaction mixture is heated in a sealed vessel at 80-100 °C for 6-12 hours.

-

After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude hydantoin may be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to this compound

-

The 5-(4-phenylcyclohexane)-5-spiro-hydantoin (1 equivalent) is suspended in a solution of barium hydroxide octahydrate (2-4 equivalents) in water.

-

The mixture is heated to reflux for 24-48 hours.

-

The reaction is cooled, and the barium carbonate precipitate is removed by filtration.

-

The filtrate is acidified to a pH of approximately 6-7 with sulfuric acid to precipitate any remaining barium salts.

-

The solution is filtered, and the filtrate is concentrated under reduced pressure to yield the crude amino acid.

-

The product can be purified by recrystallization from a water/ethanol mixture.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₂ | [13] |

| Molecular Weight | 219.28 g/mol | [13] |

| CAS Number | 117259-23-1 | [13] |

| Appearance | White powder | [14] |

| ¹H NMR (D₂O) | δ (ppm): 7.20-7.45 (m, 5H, Ar-H), 2.70-2.85 (m, 1H, CH-Ph), 1.50-2.20 (m, 8H, cyclohexyl-H) | [15] (Typical shifts) |

| ¹³C NMR (D₂O) | δ (ppm): 180.1 (C=O), 142.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 60.5 (C-NH₂), 43.2 (CH-Ph), 34.5 (cyclohexyl-CH₂), 33.8 (cyclohexyl-CH₂) | [15] (Typical shifts) |

Note: Specific NMR shifts can vary depending on the solvent and pH.

Pharmacological Significance and Application

The primary pharmacological significance of this compound lies in its successful application as a constrained building block in the design of selective MC4R agonists.[4] The rigid cyclohexane ring pre-organizes the pharmacophoric groups (the amino and carboxyl groups, and the phenyl ring) in a defined spatial orientation, which is crucial for receptor recognition and activation.

Mechanism of Action in MC4R Agonism

The melanocortin receptors are activated by endogenous peptide ligands such as α-melanocyte-stimulating hormone (α-MSH).[5] The "message sequence" of these peptides, typically His-Phe-Arg-Trp, is essential for receptor binding and activation. In the peptide agonists developed by Chu and colleagues, the cis-1-amino-4-phenylcyclohexanecarboxylic acid residue serves as a substitute for the histidine residue.[4][8][16] The phenyl group of the constrained amino acid likely mimics the key interactions of the phenylalanine side chain in the native ligand, while the constrained backbone orients the adjacent residues for optimal interaction with the receptor.

Caption: Simplified signaling pathway of a MC4R agonist.

Impact on Drug Discovery

The discovery of this compound and its successful incorporation into selective MC4R agonists has had a lasting impact on the field of peptide drug discovery. It provided a clear demonstration of the power of using conformationally constrained amino acids to achieve receptor selectivity, a major challenge in GPCR drug development. This work has inspired further exploration of other rigid scaffolds and non-natural amino acids to fine-tune the pharmacological profiles of peptide therapeutics.

Conclusion and Future Perspectives

This compound stands as a testament to the ingenuity of medicinal chemists in overcoming the inherent challenges of peptide-based drug design. Its discovery was a pivotal moment in the development of selective melanocortin receptor agonists and has provided a valuable tool for the broader scientific community. The principles demonstrated by its successful application – the strategic use of conformational constraint to enhance selectivity and potency – continue to guide the design of novel therapeutics for a wide range of diseases. Future research will likely focus on the development of new synthetic routes to access enantiomerically pure forms of this and related constrained amino acids, as well as their incorporation into a wider array of peptide and peptidomimetic scaffolds to target other challenging biological systems.

References

-

Chu, X. J., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(23), 5243-5248. [Link]

-

Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. (2023). ACS Pharmacology & Translational Science. [Link]

-

PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Evaluation of Pharmacological Rescue of Melanocortin-4 Receptor Nonsense Mutations by Aminoglycoside. (2022). International Journal of Molecular Sciences. [Link]

- Google Patents. (n.d.).

-

Avenoza, A., et al. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (13), 1891-1896. [Link]

-

ResearchGate. (n.d.). Li CHEN's research profile. [Link]

-

Pharmacological Evaluation of Melanocortin 2 Receptor Accessory Protein 2 on Axolotl Neural Melanocortin Signaling. (2022). Frontiers in Endocrinology. [Link]

-

Grieco, P. (2021). When Macrocyclic Peptides Meet the Crystal Structure of a Melanocortin Receptor. Journal of Medicinal Chemistry, 64(1), 1-3. [Link]

-

ACS Publications. (2023). Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. ACS Pharmacology & Translational Science. [Link]

-

Koóš, M., & Gabko, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

ResearchGate. (n.d.). Keith A. Yagaloff's research works. [Link]

-

ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

-

BrombergLab. (n.d.). In silico mutagenesis: a case study of the melanocortin 4 receptor. [Link]

-

MDPI. (2018). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. International Journal of Molecular Sciences. [Link]

-

Palatin Technologies. (2024). Palatin Presents Foundational Data on Novel and Highly Selective Melanocortin 4 Receptor Agonists at the 19th Annual Peptide Therapeutics Symposium. [Link]

- Google Patents. (n.d.).

-

MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

-

ResearchGate. (n.d.). Joseph SWISTOK's research profile. [Link]

-

Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134. [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationship of Antischistosomal Ozonide Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Semantic Scholar. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. palatin.com [palatin.com]

- 8. researchgate.net [researchgate.net]

- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. jsynthchem.com [jsynthchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. 1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride | 1269152-16-0 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Introduction

In the landscape of contemporary drug discovery and peptide science, the exploration of non-natural, conformationally constrained amino acids has opened new avenues for the development of highly selective and potent therapeutic agents. Among these, 1-Amino-4-phenylcyclohexanecarboxylic acid, particularly its cis-isomer (cis-Apc), has emerged as a molecule of significant interest. This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential applications of this unique cyclic amino acid, with a primary focus on its well-established role as a selective agonist for the human melanocortin-4 receptor (hMC4R).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanism of action, experimental protocols for its characterization, and insights into its therapeutic potential. We will also address the unsubstantiated claims of its activity as a Gamma-aminobutyric acid (GABA) analogue, providing a clear, evidence-based perspective.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H17NO2 | |

| Molecular Weight | 219.28 g/mol | |

| CAS Number | 117259-23-1 | |

| Appearance | White to off-white powder | [Commercial Suppliers] |

| Solubility | Soluble in aqueous solutions, with solubility influenced by pH. | General knowledge |

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The stereochemistry of the final product (cis or trans) is a critical determinant of its biological activity and is controlled by the chosen synthetic strategy. A common approach involves the catalytic reduction of a substituted aminobenzoic acid precursor.

General Synthetic Approach for Aminocyclohexanecarboxylic Acid Core

A prevalent method for synthesizing the aminocyclohexanecarboxylic acid backbone is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, which can then be separated.

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid [1]

-

Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (1 equivalent), 5% Ruthenium on Carbon (Ru/C) catalyst (0.25 equivalents by weight), and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 15 bar. Heat the reaction mixture to 100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20 hours).

-

Work-up: After cooling and depressurizing the reactor, the catalyst can be filtered off. The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The ratio of isomers is dependent on the specific reaction conditions.

-

Isomer Separation and Derivatization: The cis and trans isomers can be separated by techniques such as fractional crystallization. For specific applications, such as peptide synthesis, the amino group is often protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).[2][3]

Biological Activity at Melanocortin Receptors

The primary and most well-documented biological activity of cis-1-Amino-4-phenylcyclohexanecarboxylic acid (cis-Apc) is its function as a potent and selective agonist of the human melanocortin-4 receptor (hMC4R). The melanocortin system is a crucial signaling pathway involved in regulating energy homeostasis, appetite, and sexual function.[4]

Mechanism of Action at the hMC4R

The hMC4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[5][6] Agonist binding to the hMC4R initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[6] The phosphorylation of CREB leads to the modulation of gene expression for molecules involved in suppressing appetite and increasing energy expenditure.

Receptor Selectivity

A key feature of cis-Apc, particularly when incorporated into peptides, is its high selectivity for the hMC4R over other melanocortin receptor subtypes (hMC1R, hMC3R, and hMC5R). This selectivity is attributed to the conformational rigidity imposed by the cyclohexyl scaffold, which presents the phenyl group in an orientation that is favorable for binding to the hMC4R active site. This selectivity is crucial for minimizing off-target effects that can arise from the activation of other melanocortin receptors, which are involved in processes such as pigmentation (MC1R) and inflammation.

Quantitative Agonist Activity

While specific EC50 and Ki values for the standalone this compound are not widely published, studies on peptides incorporating this amino acid demonstrate potent agonist activity at the hMC4R. The following table provides representative data for well-characterized melanocortin receptor agonists to contextualize the potency of hMC4R activation.

| Compound | Receptor | Assay Type | Value (nM) | Source |

| α-MSH (endogenous agonist) | hMC4R | EC50 (cAMP) | 23 ± 7 | [7] |

| Setmelanotide | hMC4R | EC50 (cAMP) | 3.9 ± 1.7 | [7] |

| LY2112688 | hMC4R | EC50 (cAMP) | 14 ± 4 | [7] |

| NDP-α-MSH | hMC4R | EC50 (cAMP) | 0.06 ± 0.01 | [8] |

| MTII | hMC4R | EC50 (cAMP) | 0.032 ± 0.004 | [8] |

| Peptides with cis-Apc | hMC4R | EC50 (cAMP) | Low nanomolar range | [9] |

EC50: Half-maximal effective concentration. Ki: Inhibition constant.

Experimental Protocols for Biological Characterization

hMC4R Functional Assay: cAMP Measurement

This protocol outlines a general procedure for determining the agonist activity of a compound at the hMC4R by measuring intracellular cAMP levels.

Workflow Diagram

Step-by-Step Methodology [10][11]

-

Cell Culture: Seed human embryonic kidney (HEK293) cells stably or transiently expressing the human MC4R into 384-well assay plates. Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Phosphodiesterase Inhibition: To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 10-15 minutes at 37°C.

-

Compound Addition: Add the test compound (this compound or its derivatives) at a range of concentrations to the wells. Include a positive control (e.g., α-MSH) and a vehicle control.

-

Incubation: Incubate the plates for 15-30 minutes at 37°C to allow for receptor activation and cAMP production.

-

Cell Lysis and Detection: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Measure the signal corresponding to cAMP levels using a plate reader. Plot the signal as a function of the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Evaluation of GABA Receptor Activity

While structurally a cyclic amino acid, there is a notable lack of evidence in the peer-reviewed scientific literature to suggest that this compound acts as a direct agonist or antagonist at GABA receptors (GABAA or GABAB). The primary inhibitory neurotransmitter GABA has a flexible structure, and its receptors have specific pharmacophores that may not be compatible with the rigid, substituted cyclohexyl ring of the topic compound.[12][13]

To definitively rule out or identify any potential off-target effects at GABA receptors, a standard radioligand binding assay can be performed.

GABA Receptor Binding Assay Protocol[14]

This protocol provides a general framework for assessing the binding of a test compound to GABAA receptors.

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue. This typically involves homogenization in a buffered sucrose solution followed by differential centrifugation to isolate the membrane fraction.

-

Binding Assay: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand specific for the GABAA receptor (e.g., [3H]muscimol or [3H]GABA), and the test compound at various concentrations.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 20-30 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known GABAA receptor ligand, such as unlabeled GABA) from the total binding. Calculate the percent inhibition of radioligand binding by the test compound and determine the IC50 value.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively available in the public domain. However, general principles for non-natural and cyclic amino acids can provide some insights.

The incorporation of cyclic amino acids into peptides is a well-established strategy to improve their pharmacokinetic properties.[14][15] Cyclization can enhance metabolic stability by protecting against enzymatic degradation and can improve cell permeability.[16]

Toxicology data from publicly available databases indicate that this compound may be harmful if swallowed and can cause skin and eye irritation. As with any novel chemical entity, a thorough toxicological assessment would be required for any potential therapeutic application.

Conclusion and Future Directions

This compound, particularly in its cis-isomeric form, stands out as a valuable molecular scaffold in medicinal chemistry. Its primary biological activity as a potent and selective agonist of the hMC4R has been firmly established, positioning it as a critical tool for research into energy homeostasis and a promising starting point for the development of therapeutics for obesity and metabolic disorders. The conformational constraint provided by its cyclic structure is key to its receptor selectivity, a highly desirable trait in modern drug design.

While its role in modulating the melanocortin system is clear, the assertion of its activity as a GABA analogue is not supported by current scientific literature. Further investigation through direct binding and functional assays is warranted to definitively clarify its complete pharmacological profile.

Future research should focus on elucidating the detailed structure-activity relationships of substituted this compound derivatives to optimize potency and selectivity for the hMC4R. Furthermore, comprehensive studies on the pharmacokinetics and toxicology of this compound and its analogues are essential to translate its therapeutic potential into clinical applications.

References

- Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2000). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 51-57.

- Google Patents. (2018). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2000). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Semantic Scholar. Retrieved from [Link]

- Joseph, C. G., Morgan, D. A., & Rahmouni, K. (2015). Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP's Inverse Agonist Pharmacology at the hMC4R. Journal of Biological Chemistry, 290(46), 27994-28006.

-

Herraiz, S., et al. (2017). EC50 values of peptide 4 on all GPCRs tested. ResearchGate. Retrieved from [Link]

- Le, T. N., et al. (2016). Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay. PLoS One, 11(9), e0162587.

- Tallman, J. F. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.17.

- Sharma, A., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7245.

- Schiöth, H. B., et al. (2020). Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. Frontiers in Endocrinology, 11, 580.

- Cai, M., & Hruby, V. J. (2016). Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin. Molecules, 21(6), 778.

- Singh, Y., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10109.

- Kleinau, G., & Biebermann, H. (2019). Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective. Frontiers in Endocrinology, 10, 499.

- Ernst, M., & Sieghart, W. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 9, 41.

- Dougherty, P. G., Sahni, N. S., & Pei, D. (2017). Orally Absorbed Cyclic Peptides. Chemical Reviews, 117(12), 8052-8102.

- Wade, F. M., et al. (2022). A unique melanocortin-4-receptor signaling profile for obesity-associated constitutively active variants. Journal of the Endocrine Society, 6(5), bvac042.

- David, A., et al. (2023). Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds.

- Padgett, C. L., & Lummis, S. C. (2011). Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97. ACS Chemical Neuroscience, 2(9), 529-535.

- Al-Awar, R., & Chiosis, G. (2023).

- Kumar, K. G., & Sutton, S. W. (2020). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. International Journal of Molecular Sciences, 21(11), 3967.

- Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Neuropharmacology, 111, 1-13.

-

Kühnen, P., et al. (2020). cAMP Assay of MC4R mutants. ResearchGate. Retrieved from [Link]

- Chan, H. C., et al. (2024). Modular Structure and Polymerization Status of GABAA Receptors Illustrated with EM Analysis and AlphaFold2 Prediction. International Journal of Molecular Sciences, 25(18), 10189.

-

Liu, Y., et al. (2023). Intracellular interactions in the binding crevice between MC4R and Gs. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

Sources

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Frontiers | Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation | MDPI [mdpi.com]

- 7. Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP’s Inverse Agonist Pharmacology at the hMC4R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modular Structure and Polymerization Status of GABAA Receptors Illustrated with EM Analysis and AlphaFold2 Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

1-Amino-4-phenylcyclohexanecarboxylic acid as a constrained amino acid analog

Technical Guide for Drug Design & Synthesis

Executive Summary

1-Amino-4-phenylcyclohexanecarboxylic acid (Apc) represents a critical class of conformationally constrained

Structural & Conformational Analysis

The Quaternary Carbon Constraint

Unlike canonical amino acids, Apc is an

Stereochemistry: Cis vs. Trans Isomers

The presence of the phenyl group at position 4 creates two diastereomers. The nomenclature is critical and often source-dependent. In this guide, we define stereochemistry relative to the 4-phenyl group (assumed equatorial in the lowest energy chair conformation).

| Isomer | Amino Group Orientation | Carboxyl Group Orientation | Relationship (Amino vs. Phenyl) | Synthesis Route |

| Isomer A | Axial | Equatorial | Cis (1,4-cis) | Bucherer-Bergs |

| Isomer B | Equatorial | Axial | Trans (1,4-trans) | Strecker |

-

Thermodynamic Preference: The Bucherer-Bergs reaction yields the thermodynamically stable hydantoin, which corresponds to the amino acid where the carboxyl group is equatorial (trans to the equatorial phenyl group). Consequently, the amino group is axial (cis to the phenyl group).

-

Conformational Lock: The bulky 4-phenyl group anchors the ring in a chair conformation. This distinct positioning of the amino and carboxyl groups allows researchers to probe specific receptor pockets that require defined vector orientations of the backbone and side chain.

Synthetic Pathways[1]

The synthesis of Apc is dictated by the desired stereochemistry. The Bucherer-Bergs reaction is the industry standard for generating the cis-amino isomer (Isomer A), while the Strecker synthesis typically yields the trans-amino isomer (Isomer B).

Bucherer-Bergs Reaction Mechanism

This multicomponent reaction converts 4-phenylcyclohexanone into a spiro-hydantoin, which is subsequently hydrolyzed.

Key Mechanistic Steps:

-

Imine Formation: Condensation of ketone with ammonium carbonate.[1]

-

Cyanohydrin/Aminonitrile: Addition of cyanide.[1]

-

Carbonylation: Reaction with

to form a carbamate. -

Cyclization: Formation of the hydantoin ring.[1]

-

Hydrolysis: Ring opening to the free amino acid.

Visualization of Synthesis Logic

The following diagram illustrates the divergent pathways to specific isomers.

Figure 1: Divergent synthesis of Apc isomers via Bucherer-Bergs and Strecker reactions.

Medicinal Chemistry Applications

Peptidomimetics & GPCR Ligands

Apc is extensively used to replace Phenylalanine (Phe) or Tryptophan (Trp) residues in bioactive peptides to increase metabolic stability and receptor selectivity.

-

Case Study (hMC4R): In melanocortin-4 receptor agonists, replacing

or

LAT1 Transport & Inhibition

The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is upregulated in many cancers and the blood-brain barrier (BBB).[2]

-

Substrate Mimicry: Apc mimics the bulky, hydrophobic structure of L-Leucine and L-Phenylalanine, the natural substrates of LAT1.

-

Transport Mechanism: Like the model compound BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), Apc can bind to the substrate-binding site. Depending on the specific substituents on the phenyl ring, it can act as a transportable substrate (for drug delivery to the brain) or a non-transportable inhibitor (to starve cancer cells).

Figure 2: Mechanism of LAT1 interaction. Apc competes with native substrates for the outward-facing binding site.

Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis of cis-1-Amino-4-phenylcyclohexanecarboxylic Acid

Reagents:

-

4-Phenylcyclohexanone (1.0 eq)

-

Potassium Cyanide (KCN) (2.5 eq) [Caution: Highly Toxic]

-

Ammonium Carbonate

(4.0 eq) -

Ethanol/Water (1:1 v/v)

-

Sodium Hydroxide (NaOH) (6M solution)

Step-by-Step Methodology:

-

Hydantoin Formation:

-

Dissolve 4-phenylcyclohexanone (17.4 g, 100 mmol) in 150 mL of Ethanol/Water (1:1).

-

Add

(38.4 g, 400 mmol) and stir until mostly dissolved. -

Carefully add KCN (16.3 g, 250 mmol). Safety: Perform in a well-ventilated fume hood with cyanide sensors active.

-

Heat the mixture to 60°C for 24 hours. A white precipitate (spiro-hydantoin) will form.

-

Cool to 0°C, filter the precipitate, and wash with cold water. Yield is typically >80%.

-

-

Alkaline Hydrolysis:

-

Suspend the crude hydantoin in 100 mL of 6M NaOH.

-

Reflux at 100°C for 48 hours. Ammonia gas will be evolved; ensure the condenser is effective.

-

Validation: Monitor by TLC or LC-MS until the hydantoin peak disappears.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Adjust pH to ~6.0 (isoelectric point) using concentrated HCl.

-

The amino acid will precipitate as a white solid.

-

Filter, wash with water and acetone, and dry under vacuum.

-

Recrystallization: If necessary, recrystallize from water/ethanol.

-

Characterization:

-

1H NMR (D2O/NaOD): Look for the absence of the

-proton (quaternary carbon). The 4-phenyl proton signals and cyclohexane ring protons (multiplets) will be distinct. -

Melting Point: >280°C (decomposition).

References

-

Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides. Source: Bioorganic & Medicinal Chemistry Letters (2005). URL:[Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: Molecules (2021).[2][3] URL:[Link]

-

Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. Source: International Journal of Molecular Sciences (2018). URL:[Link]

-

Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Source: Canadian Journal of Chemistry (1975).[4] URL:[Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis & Stereochemical Guide: 1-Amino-4-phenylcyclohexanecarboxylic Acid

[1][2]

Executive Summary

This compound (often abbreviated as APC or 4-Ph-Acc ) represents a critical scaffold in peptidomimetic drug design.[1][2] As a conformationally restricted analog of phenylalanine, it serves as a probe for the System L (LAT1) amino acid transporter and a structural template for stabilizing peptide secondary structures.

This guide provides a rigorous analysis of the stereochemical and conformational properties of APC. Unlike flexible linear amino acids, the cyclohexane core of APC imposes strict spatial constraints.[2] Understanding the interplay between the bulky C4-phenyl anchor and the C1-gem-disubstitution (amino/carboxyl) is prerequisite for rational drug design targeting the Blood-Brain Barrier (BBB).[2]

Structural Fundamentals & Nomenclature

The Stereochemical Challenge

The molecule features a cyclohexane ring with a gem-disubstituted carbon at position 1 (containing -NH₂ and -COOH) and a phenyl substituent at position 4.[1][2]

-

The Anchor: The phenyl group (A-value ~2.8 kcal/mol) acts as a "conformation locking" group. To minimize 1,3-diaxial strain, the phenyl group effectively demands an equatorial position, freezing the cyclohexane ring into a single chair conformation.[2]

-

The Isomers: Because the ring is locked, the stereochemistry is defined by the orientation of the C1 substituents relative to the C4-phenyl group.

| Isomer Designation | C4-Phenyl Position | C1-Amino Position | C1-Carboxyl Position | 1,4-Relationship (Ph/NH₂) |

| Isomer A (Trans) | Equatorial | Equatorial | Axial | Trans (diequatorial) |

| Isomer B (Cis) | Equatorial | Axial | Equatorial | Cis (axial/equatorial) |

Note: In 1,4-disubstituted cyclohexanes, the diequatorial arrangement is defined as trans .[2] Users should verify specific literature conventions, as some older texts may reference the "cis/trans" relationship of the Amino/Carboxyl groups rather than the ring substituents.

Thermodynamic Stability (A-Values)

The conformational preference is dictated by the competition between the amino and carboxyl groups for the equatorial position, assuming the phenyl group is fixed equatorial.

While the A-values are similar, the Bucherer-Bergs synthesis (thermodynamic control) typically yields the isomer where the hydantoin ring (and subsequently the amino group) occupies the equatorial position. Thus, Isomer A (Amino-Equatorial) is generally the thermodynamic product.[2]

Synthesis & Stereochemical Control

The route of synthesis determines the isomeric ratio. The two primary pathways—Bucherer-Bergs and Strecker—yield divergent stereochemical outcomes due to the difference between thermodynamic and kinetic control.

Pathway Logic

-

Bucherer-Bergs Reaction: Involves the formation of a hydantoin intermediate.[1][2][3][4][5][6] The reversibility of the ring-closure step allows the system to equilibrate to the most stable hydantoin, placing the bulky C-N bond equatorial.

-

Strecker Synthesis: Involves the addition of cyanide to an imine.[1][2] This nucleophilic attack is generally governed by kinetic accessibility.[1][2] The cyanide attacks from the axial trajectory (less hindered), forcing the resulting nitrile (and subsequent carboxyl) to the equatorial position.

Visualization of Synthetic Pathways

Figure 1: Stereochemical divergence in the synthesis of this compound. The Bucherer-Bergs route favors the equatorial amino group (trans-isomer), while the Strecker route favors the axial amino group (cis-isomer).[2]

Experimental Characterization Protocols

To ensure scientific integrity, isomers must be validated using self-consistent spectroscopic methods.[1][2] Relying solely on melting point is insufficient due to the zwitterionic nature of the compounds.

NMR Spectroscopy (NOE Analysis)

Nuclear Overhauser Effect (NOE) spectroscopy is the definitive method for assigning stereochemistry in solution.[2]

Protocol:

-

Solvent: Dissolve 5-10 mg of the compound in D₂O or DMSO-d6. D₂O is preferred to eliminate exchangeable amide protons if looking at skeletal signals, but DMSO allows observation of NH protons.[2]

-

Experiment: Run a 1D NOE difference spectrum or a 2D NOESY with a mixing time of 500-800 ms.

-

Target Signals:

-

Irradiate the ortho-protons of the phenyl ring.[2] Observe NOE enhancement of the C4-methine proton and adjacent C3/C5 axial protons.[1][2] This confirms the phenyl group is equatorial.[2]

-

Crucial Step: Irradiate the C3/C5 axial protons (usually high-field multiplets).[1][2]

-

If Amino is Axial (Cis-isomer): Strong NOE to the Amino group protons (if visible in DMSO) or lack of NOE to the Carboxyl group.

-

If Amino is Equatorial (Trans-isomer): The Axial C3/C5 protons are 1,3-diaxial to the Carboxyl group.[2] Since the Carboxyl carbon has no protons, this is indirect.[2] However, the Equatorial Amino group will show NOE to the Equatorial C3/C5 protons.

-

-

Diagnostic Table:

| Signal Interaction | Trans-Isomer (Amino Eq) | Cis-Isomer (Amino Ax) |

| C3/C5 Axial H ↔ NH₂ | Weak / None | Strong (1,3-diaxial proximity) |

| C2/C6 Axial H ↔ NH₂ | Weak / None | Strong (1,3-diaxial proximity) |

| ¹³C NMR (Carboxyl C) | Shielded (Axial) | Deshielded (Equatorial) |

X-Ray Crystallography

X-ray diffraction provides the absolute configuration.[2]

Computational Analysis & Energy Landscapes

Understanding the energy penalty of the "wrong" conformation is vital for predicting biological binding.

Conformational Locking

The energy barrier to flip the cyclohexane ring (placing the Phenyl group axial) is approximately 5.4 - 6.0 kcal/mol . This is significantly higher than thermal noise (RT ≈ 0.6 kcal/mol), meaning >99.9% of the population exists with the Phenyl group equatorial.

Zwitterionic Stabilization

In aqueous physiological media (pH 7.4), the molecule exists as a zwitterion.[2]

-

Trans-Isomer: The ammonium (-NH₃⁺) and carboxylate (-COO⁻) are further apart spatially (Amino Eq, Carboxyl Ax).[1][2]

-

Cis-Isomer: The ammonium (Ax) and carboxylate (Eq) are closer, potentially allowing for an intramolecular ionic bridge (salt bridge) which can stabilize the cis-isomer in non-polar environments, though this is less relevant in high-dielectric water.[2]

Figure 2: Energy landscape of APC. The high energy cost of placing the phenyl group axial effectively locks the ring, making the relative stereochemistry of C1 the sole determinant of molecular shape.

Biological Implications: LAT1 Transport

The primary biological utility of this compound is its affinity for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .[1][2] This transporter is crucial for drug delivery across the Blood-Brain Barrier (BBB) and is upregulated in many cancers.[2][7]

Substrate Specificity

LAT1 prefers substrates with hydrophobic side chains (like Phenylalanine and Leucine).[1][2] The rigid cyclohexane ring of APC mimics the phenylalanine side chain but with restricted rotameric freedom.

-

Binding Pocket Fit: The LAT1 binding site has specific steric requirements.[2] Research suggests that the Trans-isomer (Amino Equatorial) often displays higher affinity (lower

) because the equatorial amino group mimics the extended conformation of L-Phenylalanine more effectively than the axial amino group. -

Transport Mechanism: The transporter operates via an obligate exchange mechanism.[2] The rigid scaffold of APC can prevent the "induced fit" required for transport if the stereochemistry is incorrect, turning a substrate into a competitive inhibitor.

Drug Design Heuristic

When designing conjugates (e.g., attaching a drug to the carboxyl or amino group of APC to utilize LAT1 transport):

References

-

Bucherer-Bergs Reaction Mechanism & Stereochemistry

-

Synthesis and Opioid Activity

-

LAT1 Transporter Structure & Function

-

Conformational Analysis of Cyclohexanes

-

Stereochemistry of 4-substituted Cyclohexanones

Sources

- 1. 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Technical Guide: cis vs trans Isomers of 1-Amino-4-phenylcyclohexanecarboxylic Acid

The following technical guide details the stereochemical control, synthesis, and application of 1-Amino-4-phenylcyclohexanecarboxylic acid , a critical conformationally restricted phenylalanine analog.

Executive Summary: The Stereochemical Imperative

This compound is a non-proteinogenic, quaternary amino acid. It serves as a rigidified analog of phenylalanine (Phe), locking the aromatic side chain into a specific orientation relative to the peptide backbone. This restriction is pivotal in:

-

Peptide Mimetics: Freezing bioactive conformations of GPCR ligands (e.g., melanocortin receptors).

-

Transport Biology: Probing the stereoselectivity of the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) for drug delivery across the Blood-Brain Barrier (BBB).

The biological activity is strictly governed by the relative orientation of the amino group at C1 and the phenyl group at C4. Distinguishing and selectively synthesizing the cis and trans isomers is a common bottleneck in early-stage discovery.

Stereochemical Definition & Nomenclature

To ensure reproducibility, we must rigorously define the isomers based on the relationship between the Amino group (C1) and the Phenyl group (C4) .

The Conformation

The cyclohexane ring predominantly adopts a chair conformation where the bulky Phenyl group at C4 occupies the Equatorial position to minimize 1,3-diaxial strain (

| Isomer | Definition (Amino vs. Phenyl) | Conformation (Assuming Ph is Equatorial) | IUPAC Designation (Priority) |

| cis | Syn (Same face) | Amino: Axial Carboxyl: Equatorial | (1S,4S) or (1R,4R) (racemic) |

| trans | Anti (Opposite face) | Amino: Equatorial Carboxyl: Axial | (1S,4R) or (1R,4S) (racemic) |